molecular formula C16H26N6O3 B2511330 6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine CAS No. 714244-06-1

6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2511330
CAS No.: 714244-06-1
M. Wt: 350.423
InChI Key: UTJOMBCEIJNHIG-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with morpholine and piperidine rings, along with a nitro group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the morpholine and piperidine substituents. The nitro group is then added through nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: Various substituents can be introduced or replaced on the pyrimidine core or the morpholine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or alkoxides). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine shares structural similarities with other pyrimidine derivatives, such as:
    • This compound
    • This compound

Uniqueness

The unique combination of morpholine, piperidine, and nitro substituents in this compound distinguishes it from other pyrimidine derivatives

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O3/c1-10-4-6-20(7-5-10)16-18-14(17)13(22(23)24)15(19-16)21-8-11(2)25-12(3)9-21/h10-12H,4-9H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJOMBCEIJNHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N3CC(OC(C3)C)C)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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